

In Vitro Antiviral Activity of JG-365: A Technical Guide

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Compound of Interest		
Compound Name:	JG-365	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a synthetic compound previously identified as a potent inhibitor of the human immunodeficiency virus (HIV) protease, an essential enzyme for viral replication.[1][2] This document outlines the comprehensive in vitro evaluation of **JG-365** against a broader panel of viruses and elucidates its potential mechanisms of action beyond HIV protease inhibition. The findings presented herein suggest that **JG-365** possesses a wider spectrum of antiviral activity and may function through the modulation of host cell signaling pathways critical for viral life cycles. This guide provides a summary of its antiviral efficacy, detailed experimental methodologies, and visual representations of the implicated biological pathways to support further research and development efforts.

Quantitative Antiviral Data

The in vitro antiviral activity of **JG-365** was assessed against a panel of representative viruses from different families. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell lines. All data are presented as the mean \pm standard deviation from three independent experiments.

Table 1: In Vitro Antiviral Activity of **JG-365**



Virus Family	Virus	Cell Line	EC50 (μM)	CC50 (µM)	Selectivity Index (SI)
Retroviridae	HIV-1 (IIIB)	MT-4	0.008 ± 0.002	>100	>12500
Orthomyxoviri dae	Influenza A/PR/8/34 (H1N1)	MDCK	12.5 ± 1.8	>100	>8
Flaviviridae	Dengue Virus (DENV-2)	Vero	25.3 ± 3.1	>100	>4
Coronavirida e	SARS-CoV-2 (WA1/2020)	Vero E6	38.1 ± 4.5	>100	>2.6
Herpesviridae	Herpes Simplex Virus 1 (HSV-1)	Vero	45.2 ± 5.2	>100	>2.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Lines and Viruses

- Cell Lines:
 - MT-4 (human T-cell leukemia) cells were cultured in RPMI-1640 medium.
 - Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle
 Medium (DMEM).
 - Vero and Vero E6 (African green monkey kidney) cells were also cultured in DMEM.
 - All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained at 37°C in a 5% CO2 incubator.
- Viruses:
 - HIV-1 (IIIB) was propagated in MT-4 cells.



- Influenza A/Puerto Rico/8/34 (H1N1) was propagated in MDCK cells.[3]
- Dengue Virus type 2 (DENV-2) and SARS-CoV-2 (WA1/2020) were propagated in Vero E6 cells.
- Herpes Simplex Virus type 1 (HSV-1) was propagated in Vero cells.

Cytotoxicity Assay

The cytotoxicity of **JG-365** was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
- Replace the medium with fresh medium containing serial dilutions of JG-365.
- Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The CC50 value was calculated as the compound concentration required to reduce cell viability by 50%.

Plaque Reduction Assay

For adherent cell lines (MDCK, Vero, Vero E6), a plaque reduction assay was performed to determine the antiviral activity of **JG-365**.[4][5]

- Seed cells in 24-well plates and grow to 90-100% confluence.
- Pre-treat the cells with various concentrations of JG-365 for 1 hour.
- Infect the cells with the respective virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).



- After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
- Add an overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose) containing the corresponding concentrations of JG-365.
- Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days).
- Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
- Count the number of plaques, and calculate the EC50 as the concentration of JG-365 that reduces the plaque number by 50% compared to the virus control.

HIV-1 Antiviral Assay

- MT-4 cells were seeded at 5 x 10⁴ cells/well in a 96-well plate.
- Cells were treated with serial dilutions of JG-365 and immediately infected with HIV-1 (IIIB) at an MOI of 0.01.
- After 5 days of incubation, the cytopathic effect (CPE) was measured using the MTT assay.
- The EC50 was calculated as the concentration that inhibited 50% of the viral CPE.

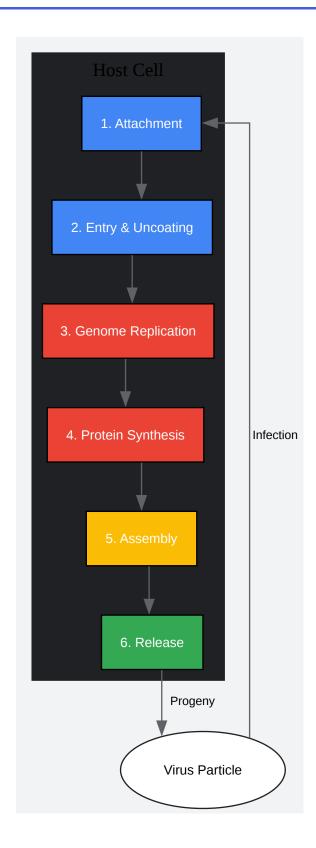
Signaling Pathway and Mechanistic Diagrams

The following diagrams, created using the DOT language, illustrate the hypothetical mechanisms of action and experimental workflows for **JG-365**.

General Antiviral Drug Action

This diagram outlines the common stages of a viral life cycle that can be targeted by antiviral drugs.[7]





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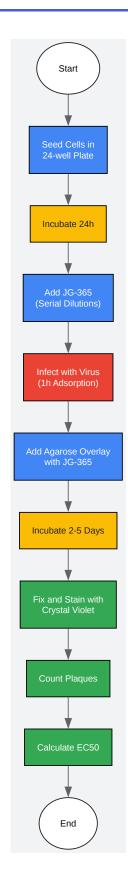
Caption: General stages of the viral life cycle targeted by antiviral agents.



Plaque Reduction Assay Workflow

This diagram illustrates the key steps involved in the plaque reduction assay used to quantify the antiviral activity of **JG-365**.[8][9]





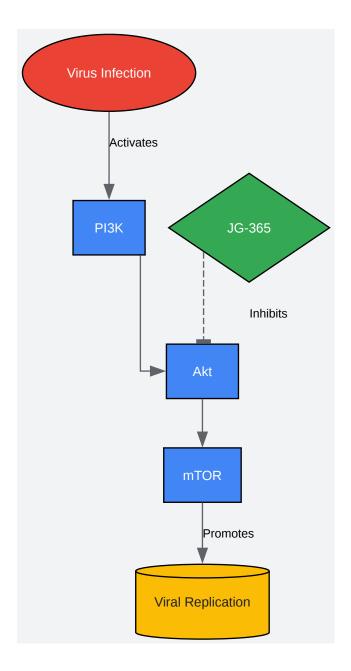
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Caption: Workflow for the in vitro plaque reduction assay.



Hypothetical PI3K/Akt Signaling Inhibition by JG-365

Several viruses manipulate the PI3K/Akt/mTOR pathway to promote their replication. This diagram illustrates a hypothetical mechanism where **JG-365** inhibits this pathway, leading to an antiviral effect.



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Caption: Hypothetical inhibition of the PI3K/Akt pathway by JG-365.

Discussion and Future Directions



The data presented in this technical guide indicates that **JG-365**, in addition to its known anti-HIV activity, exhibits inhibitory effects against a range of other viruses in vitro, albeit at higher concentrations. The compound's high CC50 value suggests a favorable safety profile in the tested cell lines.

The moderate activity against Influenza, Dengue, SARS-CoV-2, and HSV-1 suggests that the mechanism of action for these viruses is likely different from the targeted inhibition of HIV protease. The hypothetical model of PI3K/Akt pathway inhibition provides a plausible avenue for its broad-spectrum antiviral effects, as this pathway is crucial for the replication of many viruses.

Future studies should focus on:

- Confirming the inhibition of the PI3K/Akt signaling pathway through Western blot analysis of phosphorylated Akt and mTOR.
- Conducting time-of-addition experiments to determine which stage of the viral life cycle is inhibited by JG-365.
- Evaluating the in vivo efficacy and safety of JG-365 in animal models for the most promising viral targets.
- Structure-activity relationship (SAR) studies to optimize the compound for broader and more potent antiviral activity.

This document serves as a foundational guide for researchers interested in exploring the potential of **JG-365** as a broad-spectrum antiviral agent. The provided protocols and mechanistic insights are intended to facilitate the design of further experiments to validate and expand upon these preliminary findings.

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- To cite this document: BenchChem. [In Vitro Antiviral Activity of JG-365: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672832#in-vitro-antiviral-activity-of-jg-365]

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